Copper;mercury

Description

BenchChem offers high-quality Copper;mercury suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper;mercury including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

90314-63-9 |

|---|---|

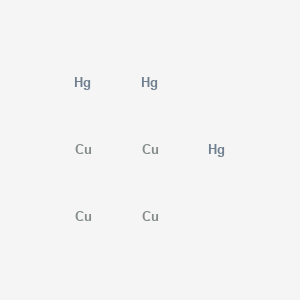

Molecular Formula |

Cu4Hg3 |

Molecular Weight |

855.96 g/mol |

IUPAC Name |

copper;mercury |

InChI |

InChI=1S/4Cu.3Hg |

InChI Key |

FCAIWVDPJSUDCL-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Cu].[Hg].[Hg].[Hg] |

Origin of Product |

United States |

Foundational & Exploratory

electrochemical properties of copper-mercury alloys

An In-depth Technical Guide to the Electrochemical Properties of Copper-Mercury Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of copper-mercury (Cu-Hg) alloys, often referred to as copper amalgams. This document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize these materials in applications ranging from electroanalytical sensors to historical dental restoratives. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important electrochemical processes.

Fundamental Electrochemical Properties

Copper-mercury alloys are formed through the metallic bonding of copper and mercury.[1] The proportion of mercury can vary, resulting in alloys that may be liquid, a soft paste, or solid.[1] The electrochemical behavior of these alloys is of significant interest, particularly in the context of their stability and corrosion resistance.

The presence of mercury in copper alloys can significantly alter their electrochemical characteristics. For instance, mercury can destabilize the protective passive film on copper-tin phases, making them more susceptible to corrosion.[2] High-copper amalgams are generally more resistant to corrosion than their low-copper counterparts.[3] This is attributed to the formation of different intermetallic phases.

Phase Characteristics

The Cu-Hg system is characterized by a wide region of immiscibility in the liquid state and the formation of an intermediate phase, believed to be Cu₇Hg₆, below 128 °C.[4] The solubility of copper in mercury at room temperature is approximately 0.006 at.%.[4]

Corrosion Behavior

The corrosion of copper-mercury alloys, particularly in chloride-containing environments, is a critical aspect of their electrochemical properties. In dental amalgams, the corrosion process can lead to the release of mercury.[5] The corrosion behavior is highly dependent on the composition of the alloy and the surrounding environment.[6][7] High-copper amalgams exhibit better corrosion resistance due to the reduction of the corrosion-prone gamma-2 (γ₂) phase (Sn₈Hg).[8]

Quantitative Electrochemical Data

The following tables summarize the available quantitative data on the . It is important to note that specific electrochemical parameters like standard electrode potentials for a range of Cu-Hg compositions, exchange current densities, and Tafel constants are not widely available in the literature and represent an area for further research.

Table 1: Corrosion Parameters of High-Copper Amalgams in Various Electrolytes

| Alloy Composition | Electrolyte | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (µA/cm²) | Reference |

| High-Copper Amalgam (Dispersalloy) | Fusayama's Artificial Saliva | Data not specified | ~1 (estimated from polarization curves) | [9] |

| High-Copper Amalgam (Dispersalloy) | 1% NaCl | Data not specified | ~10 (estimated from polarization curves) | [9] |

| High-Copper Amalgam (Tytin) | Fusayama's Artificial Saliva | Data not specified | ~1 (estimated from polarization curves) | [9] |

| High-Copper Amalgam (Tytin) | 1% NaCl | Data not specified | ~10 (estimated from polarization curves) | [9] |

| 1:1 Cu-admixed amalgam | Ringer's solution | > -250 mV (γ₂ peak absent) | 10⁻³ below conventional amalgams | [8] |

| 0.5:1 Cu-admixed amalgam (aged 2 months) | Ringer's solution | > -250 mV (γ₂ peak absent) | Decreased by 100-fold from initial | [8] |

Table 2: Standard Electrode Potentials of Amalgam Electrodes

| Electrode Couple | Standard Electrode Potential (E°) (V vs. SHE) | Notes | Reference |

| Cu²⁺/Cu | +0.34 | For pure copper.[10] | [10] |

| Cd²⁺/Cd(Hg) | -0.379 | Saturated amalgam.[9] | [9] |

| Zn²⁺/Zn(Hg) | -0.810 | Saturated amalgam.[9] | [9] |

| Pb²⁺/Pb(Hg) | -0.353 | From solid lead sulfate.[9] | [9] |

| Cu²⁺/Cu(Hg) | Data not available | Varies with copper concentration in the amalgam. |

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments relevant to the study of copper-mercury alloys.

Preparation of Copper-Mercury Amalgam Electrodes

Objective: To prepare a solid copper-mercury amalgam electrode for electrochemical analysis.

Materials:

-

Copper wire (e.g., 0.3 mm diameter)

-

Mercury(II) nitrate (B79036) (Hg(NO₃)₂)

-

Nitric acid (HNO₃)

-

Deionized water

-

Glass tube for mounting

-

Epoxy resin

Procedure:

-

Cleaning the Copper Wire: Mechanically polish the copper wire with fine-grit sandpaper, then sonicate in ethanol (B145695) and deionized water to remove any surface impurities.

-

Amalgamation: Immerse the cleaned copper wire into a 0.01 M Hg(NO₃)₂ solution acidified with 5% (v/v) HNO₃ for approximately 180 seconds.[11] A silvery amalgam layer will form on the copper surface.

-

Rinsing and Drying: After amalgamation, thoroughly rinse the electrode with deionized water and allow it to air dry.[11]

-

Mounting: Mount the amalgamated copper wire into a glass tube using epoxy resin, leaving a defined length of the amalgam exposed as the working electrode.

Cyclic Voltammetry (CV)

Objective: To study the redox behavior of the copper-mercury alloy and identify oxidation and reduction peaks.

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode: Prepared Cu-Hg amalgam electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode: Platinum wire or graphite (B72142) rod

-

-

Electrolyte solution (e.g., 0.1 M KCl, artificial saliva)

Procedure:

-

Cell Setup: Assemble the three-electrode cell with the prepared Cu-Hg working electrode, reference electrode, and counter electrode immersed in the chosen electrolyte.

-

Parameter Setup: Set the parameters on the potentiostat. A typical potential window for studying copper alloys might range from -1.0 V to +0.5 V vs. SCE. The scan rate can be varied (e.g., 10, 50, 100 mV/s) to investigate the kinetics of the electrode processes.[12]

-

Data Acquisition: Initiate the potential scan and record the resulting current. It is advisable to perform several cycles to obtain a stable voltammogram.

-

Data Analysis: Analyze the cyclic voltammogram to identify the potentials of anodic (oxidation) and cathodic (reduction) peaks and determine the reversibility of the reactions.

Anodic Polarization

Objective: To evaluate the corrosion susceptibility of the copper-mercury alloy by measuring the current response to a positive potential sweep.

Apparatus: Same as for Cyclic Voltammetry.

Procedure:

-

Open Circuit Potential (OCP) Measurement: Before polarization, allow the working electrode to stabilize in the electrolyte and measure its OCP for a set period (e.g., 1 hour).

-

Parameter Setup: Set the potentiostat to perform a linear potential sweep starting from a potential slightly negative to the OCP (e.g., -250 mV vs. OCP) to a more positive potential (e.g., +1.0 V vs. OCP) at a slow scan rate (e.g., 0.1 to 1 mV/s).

-

Data Acquisition: Run the anodic polarization scan and record the current density as a function of the applied potential.

-

Data Analysis: Plot the logarithm of the current density versus the potential to obtain a Tafel plot. From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrochemical processes and the properties of the electrode-electrolyte interface.

Apparatus:

-

Potentiostat with a frequency response analyzer

-

Three-electrode cell (as described for CV)

Procedure:

-

Cell Setup and Stabilization: Assemble the cell and allow the working electrode to stabilize at its OCP in the electrolyte.

-

Parameter Setup: Set the EIS parameters. The frequency range typically spans from high frequencies (e.g., 100 kHz) to low frequencies (e.g., 0.01 Hz). A small AC voltage amplitude (e.g., 10 mV) is applied at the OCP.

-

Data Acquisition: Perform the EIS measurement and record the impedance data.

-

Data Analysis: Plot the impedance data as Nyquist and Bode plots.[13] The data can be fitted to an equivalent electrical circuit to model the electrochemical interface and extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[4]

Visualizations of Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the electrochemistry of copper-mercury alloys.

Caption: Workflow for Cyclic Voltammetry of Cu-Hg Alloys.

Caption: Workflow for EIS Data Analysis of Cu-Hg Alloys.

Caption: Simplified Corrosion Pathway for Copper in Chloride.

Conclusion

The are complex and highly dependent on their composition and environment. High-copper amalgams generally exhibit superior corrosion resistance compared to low-copper variants. While this guide provides a foundational understanding of the electrochemical behavior of these alloys and outlines key experimental methodologies, there remains a need for more comprehensive quantitative data, particularly regarding standard electrode potentials, exchange current densities, and Tafel constants for a range of Cu-Hg compositions. Such data would be invaluable for the predictive modeling of their long-term stability and performance in various applications.

References

- 1. iris.unito.it [iris.unito.it]

- 2. researchgate.net [researchgate.net]

- 3. australwright.com.au [australwright.com.au]

- 4. Interpreting Electrochemical Impedance Spectroscopy Measurements [resources.pcb.cadence.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical properties of copper and gold containing dental amalgams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Bode and Nyquist Plot - PalmSens [palmsens.com]

A Technical Guide to the Synthesis and Characterization of Copper-Mercury Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of copper-mercury (Cu-Hg) bimetallic nanoparticles. Bimetallic nanoparticles, composed of two different metals, often exhibit unique and enhanced properties compared to their monometallic counterparts due to synergistic effects between the constituent metals.[1] The combination of copper, known for its catalytic and antimicrobial properties, with mercury, offers potential for novel applications in areas such as catalysis, sensing, and biomedicine.[2][3] This document outlines a proposed synthesis protocol, details key characterization techniques, and presents data in a structured format to facilitate understanding and further research in this emerging area.

Synthesis of Copper-Mercury Nanoparticles

The synthesis of bimetallic nanoparticles can be achieved through various methods, including chemical reduction, sonochemical, and microwave-assisted techniques.[4] The chemical reduction method is one of the most common and versatile approaches due to its relative simplicity and cost-effectiveness.[5][6] It involves the reduction of metal ions in a solution using a reducing agent in the presence of a stabilizing agent to control particle growth and prevent aggregation.[5]

While specific literature detailing the synthesis of Cu-Hg nanoparticles is limited, a reliable protocol can be adapted from established methods for other copper-based bimetallic nanoparticles. The following is a proposed experimental protocol based on the chemical co-reduction method.

Proposed Experimental Protocol: Chemical Co-reduction

This protocol describes the synthesis of Cu-Hg nanoparticles by the simultaneous reduction of copper and mercury ions.

Materials:

-

Copper(II) sulfate (B86663) (CuSO₄) or Copper(II) chloride (CuCl₂)

-

Mercury(II) chloride (HgCl₂)

-

Sodium borohydride (B1222165) (NaBH₄) - Reducing agent

-

Polyvinylpyrrolidone (PVP) or Trisodium citrate (B86180) (TSC) - Stabilizing/capping agent

-

Deionized water

Procedure:

-

Preparation of Precursor Solution: Prepare aqueous solutions of the copper salt (e.g., 0.01 M CuSO₄) and mercury salt (e.g., 0.01 M HgCl₂). The molar ratio of Cu to Hg can be varied to control the composition of the final nanoparticles.

-

Mixing and Stabilization: In a flask, mix the desired volumes of the copper and mercury precursor solutions. Add the stabilizing agent (e.g., PVP, 1% w/v) to the solution and stir vigorously to ensure a homogeneous mixture. The stabilizer prevents the agglomeration of the nanoparticles as they form.

-

Reduction: While stirring, add a freshly prepared aqueous solution of the reducing agent (e.g., 0.1 M NaBH₄) dropwise to the mixture. The addition of the reducing agent will cause a color change in the solution, indicating the formation of nanoparticles.

-

Maturation: Continue stirring the solution for a period of time (e.g., 1-2 hours) at a controlled temperature to allow for the complete reduction of the metal ions and the formation of stable nanoparticles.

-

Purification: The synthesized nanoparticles can be purified by centrifugation to separate them from the reaction mixture. The resulting pellet is then washed multiple times with deionized water and ethanol to remove any unreacted precursors, reducing agents, and excess stabilizer.

-

Drying and Storage: The purified nanoparticles can be dried under vacuum and stored as a powder for further characterization and use.

Characterization of Copper-Mercury Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is essential to understand their physicochemical properties. The following are key techniques used for this purpose.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique to confirm the formation of nanoparticles. Metallic nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak in the UV-Vis spectrum. The position and shape of this peak are sensitive to the size, shape, and composition of the nanoparticles.

Experimental Protocol:

-

Disperse a small amount of the synthesized nanoparticle powder in a suitable solvent (e.g., deionized water or ethanol).

-

Record the UV-Vis absorption spectrum of the dispersion over a wavelength range of 300-800 nm using a spectrophotometer.

-

The presence of an SPR peak will indicate the formation of nanoparticles. The peak position can be compared with those of monometallic copper and mercury nanoparticles to infer the formation of a bimetallic structure.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase composition of the nanoparticles. It can confirm the metallic nature of the particles and provide information on whether they exist as an alloy or as separate phases.

Experimental Protocol:

-

Prepare a thin film of the nanoparticle powder on a sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Scan a 2θ range typically from 20° to 80°.

-

The resulting diffraction pattern can be compared with standard diffraction patterns for copper, mercury, and their alloys to identify the crystalline phases present. Bragg's reflections for face-centered cubic (fcc) copper typically appear at 2θ values of approximately 43.3°, 50.4°, and 74.1°.[7]

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

TEM and SEM are powerful imaging techniques used to determine the size, shape, and morphology of the nanoparticles.

Experimental Protocol:

-

TEM: Disperse the nanoparticles in a solvent and drop-cast a small volume onto a carbon-coated copper grid. Allow the solvent to evaporate completely before imaging.

-

SEM: Mount the nanoparticle powder onto a sample stub using conductive tape and coat with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Image the samples using the respective microscopes to visualize the nanoparticle morphology. Image analysis software can be used to determine the average particle size and size distribution.

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX analysis, often coupled with SEM or TEM, is used to determine the elemental composition of the nanoparticles, confirming the presence of both copper and mercury.

Experimental Protocol:

-

During SEM or TEM imaging, focus the electron beam on the nanoparticles of interest.

-

Acquire the EDX spectrum, which will show characteristic X-ray peaks corresponding to the elements present in the sample.

-

The relative intensities of the peaks can be used to quantify the elemental composition of the nanoparticles.

Data Presentation

The quantitative data obtained from the characterization techniques should be summarized for clear comparison.

| Characterization Technique | Parameter Measured | Typical Expected Results for Cu-Hg Nanoparticles |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A single, broad SPR peak located between the characteristic peaks of pure Cu and Hg nanoparticles, indicating alloy formation. |

| X-ray Diffraction (XRD) | Crystal Structure and Phase | Diffraction peaks corresponding to an fcc or other alloy structure, potentially shifted from the positions of pure Cu and Hg. |

| Transmission Electron Microscopy (TEM) | Particle Size, Shape, and Morphology | Spherical or near-spherical nanoparticles with a narrow size distribution, typically in the range of 10-100 nm. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental Composition | Presence of both Cu and Hg peaks, with atomic percentages corresponding to the initial precursor ratio. |

Visualizations

Experimental Workflow

The overall workflow for the synthesis and characterization of copper-mercury nanoparticles can be visualized as follows:

Caption: Experimental workflow for the synthesis and characterization of Cu-Hg nanoparticles.

Logical Relationship of Characterization Techniques

The characterization techniques provide complementary information to build a complete picture of the nanoparticle properties.

Caption: Relationship between characterization techniques and nanoparticle properties.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Various Bimetallic Nanoparticles and Their Application [mdpi.com]

- 5. ysxbcn.com [ysxbcn.com]

- 6. researchgate.net [researchgate.net]

- 7. Green Synthesis and Characterization of Copper Nanoparticles Using Fortunella margarita Leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Mechanisms Between Copper and Mercury Ions in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the complex interaction mechanisms between copper (Cu²⁺) and mercury (Hg²⁺) ions in aqueous solutions. It delves into the fundamental chemical reactions, including redox processes and competitive ligand binding, that govern the speciation, bioavailability, and toxicity of these two environmentally and biologically significant metal ions. The guide further explores the intricate interplay of these ions within biological systems, focusing on the pivotal role of metallothioneins and cellular copper transport proteins. Detailed experimental protocols for the characterization of these interactions are provided, alongside a quantitative summary of relevant physicochemical data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields related to environmental science, toxicology, and medicine.

Introduction

The co-existence of copper and mercury ions in aqueous environments, ranging from natural water bodies to biological systems, presents a complex chemical challenge with significant implications for environmental remediation and human health. Copper, an essential micronutrient, can become toxic at elevated concentrations, while mercury is a potent and non-essential toxic heavy metal. Understanding the fundamental interaction mechanisms between these two ions is crucial for predicting their combined toxicological effects, developing effective detoxification strategies, and designing novel therapeutic and diagnostic agents.

This guide will explore the core chemical and biological interactions between copper and mercury ions, providing a detailed examination of:

-

Redox Reactions and Amalgam Formation: The electrochemical interplay leading to the reduction of mercury by copper.

-

Competitive Ligand Binding: The competition for binding sites on organic and biological molecules.

-

Biological Interactions and Signaling Pathways: The cellular mechanisms involved in managing the co-exposure to these metals.

Physicochemical Interactions in Aqueous Solutions

The interactions between copper and mercury ions in aqueous solutions are primarily governed by their redox potentials and their affinities for various ligands.

Redox Reactions and Amalgam Formation

A key interaction between copper and mercury ions is a redox reaction where elemental copper can reduce mercuric ions (Hg²⁺) to elemental mercury (Hg⁰), which then forms an alloy with the copper, known as an amalgam.[1][2] This reaction is thermodynamically favorable due to the difference in their standard electrode potentials.

The overall reaction can be represented as:

Cu(s) + Hg²⁺(aq) → Cu²⁺(aq) + Hg(l) [3]

This principle is the basis for various applications, including the decontamination of mercury-containing streams and analytical methods for mercury detection.[4][5]

Table 1: Standard Reduction Potentials

| Half-Reaction | Standard Electrode Potential (E°) (V) |

| Cu²⁺ + 2e⁻ → Cu | +0.34[4][6] |

| Hg²⁺ + 2e⁻ → Hg | +0.85[4][7] |

The more positive standard reduction potential of the Hg²⁺/Hg couple compared to the Cu²⁺/Cu couple indicates that Hg²⁺ has a greater tendency to be reduced.

Competitive Ligand Binding

Both copper and mercury ions are Lewis acids and readily form complexes with a wide range of ligands in aqueous solutions. When present together, they compete for these binding sites, which influences their speciation, solubility, and bioavailability.

Dissolved Organic Matter (DOM): In natural waters, dissolved organic matter, such as humic and fulvic acids, provides a plethora of binding sites for metal ions. Both copper and mercury bind strongly to DOM, particularly to reduced sulfur groups.[6][8] Studies have shown that copper can effectively compete with mercury for these binding sites, especially at higher copper-to-mercury concentration ratios.[8]

Table 2: Stability Constants (log K) of Copper and Mercury Complexes with Various Ligands

| Ligand | Metal Ion | Log K | Conditions |

| Humic Acid | Cu²⁺ | 5.97 | pH 7.0[9] |

| Humic Acid | Hg²⁺ | Not explicitly found in direct comparison | |

| Fulvic Acid | Cu²⁺ | 5.96 | pH 7.0[9] |

| Fulvic Acid | Hg²⁺ | Not explicitly found in direct comparison | |

| Diethyldithiocarbamate (B1195824) (DDTC) | Cu²⁺ | - | Forms a stable yellow complex[8][10] |

| Diethyldithiocarbamate (DDTC) | Hg²⁺ | - | Forms a more stable colorless complex than Cu(DDTC)₂[8][10] |

| Dithizone | Cu²⁺ | - | Forms a stable complex[11] |

| Dithizone | Hg²⁺ | - | Forms a stable complex with a distinct absorption spectrum[11][12] |

| EDTA | Cu²⁺ | 18.8[13] | - |

| Ammonia (NH₃) | Cu²⁺ | 13.1 (overall stability constant for [Cu(NH₃)₄]²⁺)[2] | - |

Note: Directly comparable stability constants for copper and mercury with the same biological ligands under identical conditions are not always available in the literature, highlighting an area for further research.

Biological Interactions and Signaling Pathways

The simultaneous exposure of biological systems to copper and mercury ions triggers a complex network of cellular responses aimed at detoxification and maintaining homeostasis.

The Role of Metallothioneins

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that play a central role in the homeostasis of essential metals like zinc and copper, and in the detoxification of toxic heavy metals, including mercury and cadmium.[14][15][16] The high affinity of the sulfhydryl groups of cysteine residues for these metals makes MTs effective sequestering agents.

Both copper and mercury can induce the expression of metallothionein (B12644479) genes.[6] The induction of MTs by copper can have a protective effect against mercury toxicity by providing more binding sites to sequester the more toxic mercury ions.[6] This interaction forms the basis of a key cellular defense mechanism against combined metal toxicity.

Involvement of Copper Transporters

Cellular copper homeostasis is tightly regulated by a network of copper-transporting proteins, including the influx transporter CTR1 and the efflux P-type ATPases, ATP7A and ATP7B. The expression and localization of ATP7A and ATP7B are themselves regulated by intracellular copper concentrations.[8][15] Elevated copper levels lead to the trafficking of these transporters from the trans-Golgi network to the plasma membrane to facilitate copper efflux.

While the direct regulation of ATP7A and ATP7B by mercury is not as well-established, the interplay is inevitable. Mercury-induced disruption of cellular processes can indirectly affect copper homeostasis and the expression of these transporters. Furthermore, the competition between copper and mercury for intracellular binding sites, including metallothionein, will influence the pool of "free" copper available to regulate ATP7A and ATP7B.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interactions between copper and mercury ions.

Spectrophotometric Determination of Copper and Mercury

This method is based on the differential complexation of copper and mercury ions with a chromogenic ligand, such as diethyldithiocarbamate (DDTC).[8][10]

Materials:

-

Standard solutions of Cu²⁺ and Hg²⁺ (1000 ppm)

-

Sodium diethyldithiocarbamate (Na-DDTC) solution (0.1%)

-

Carbon tetrachloride (CCl₄)

-

Acetate (B1210297) buffer (pH 5.0)

-

Separatory funnels

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of calibration standards containing known concentrations of Cu²⁺ and Hg²⁺.

-

To a separatory funnel, add an aliquot of the sample or standard solution.

-

Add acetate buffer to adjust the pH to 5.0.

-

Add the Na-DDTC solution and mix well. A yellow precipitate of Cu(DDTC)₂ will form.

-

Extract the metal-DDTC complexes into a known volume of CCl₄ by vigorous shaking.

-

Allow the phases to separate and collect the organic (lower) layer.

-

Measure the absorbance of the CCl₄ extract at 435 nm (λₘₐₓ for Cu(DDTC)₂).

-

To determine mercury, add a standard solution of Hg²⁺ to another aliquot of the Cu(DDTC)₂ extract. Mercury will displace copper from the complex due to the higher stability of Hg(DDTC)₂.

-

Measure the decrease in absorbance at 435 nm, which is proportional to the mercury concentration.

-

Construct calibration curves of absorbance versus concentration for both copper and mercury to quantify their concentrations in unknown samples.

Electrochemical Determination of Copper and Mercury

Anodic stripping voltammetry (ASV) is a highly sensitive electrochemical technique for the simultaneous determination of trace metals.

Materials:

-

Working electrode (e.g., glassy carbon or gold)

-

Reference electrode (e.g., Ag/AgCl)

-

Auxiliary electrode (e.g., platinum wire)

-

Electrolyte solution (e.g., 0.1 M HCl)

-

Potentiostat

-

Standard solutions of Cu²⁺ and Hg²⁺

Procedure:

-

Deposition Step: Immerse the electrodes in the sample solution. Apply a negative potential to the working electrode for a specific period. This reduces the metal ions in the solution and deposits them onto the electrode surface.

-

Cu²⁺ + 2e⁻ → Cu(s)

-

Hg²⁺ + 2e⁻ → Hg(s)

-

-

Stripping Step: Scan the potential of the working electrode in the positive direction. The deposited metals will be re-oxidized (stripped) back into the solution at their characteristic potentials.

-

Cu(s) → Cu²⁺ + 2e⁻

-

Hg(s) → Hg²⁺ + 2e⁻

-

-

Detection: The current generated during the stripping step is measured as a function of the applied potential. The peak current is proportional to the concentration of the metal in the sample, and the peak potential identifies the metal.

-

Quantification: Calibrate the instrument with standard solutions of copper and mercury to create calibration curves for quantitative analysis.

Conclusion

The interactions between copper and mercury ions in aqueous solutions are multifaceted, involving a delicate balance of redox chemistry, competitive ligand binding, and complex biological responses. This guide has provided an in-depth overview of these mechanisms, highlighting the key chemical principles and cellular pathways involved. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers and professionals in the field. A thorough understanding of these interactions is paramount for addressing the challenges posed by the co-contamination of these metals in the environment and for developing strategies to mitigate their combined toxicity in biological systems. Further research is warranted to elucidate the precise quantitative aspects of competitive binding to a broader range of biological ligands and to fully unravel the signaling networks that govern the cellular response to co-exposure.

References

- 1. edinst.com [edinst.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Metalloallostery and Transition Metal Signaling: Bioinorganic Copper Chemistry Beyond Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Copper attenuates early and late biochemical alterations induced by inorganic mercury in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metallothionein--aspects related to copper and zinc metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metal-Dependent Regulation of ATP7A and ATP7B in Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP7A and ATP7B copper transporters have distinct functions in the regulation of neuronal dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability constants and related equilibrium properties of metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. issr.edu.kh [issr.edu.kh]

- 11. Metallothioneins: mercury species-specific induction and their potential role in attenuating neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of the P-Type ATPases, ATP7A and ATP7B in brain copper homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian copper-transporting P-Type ATPases, ATP7A and ATP7B: Emerging roles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute toxicity of mercury in response to metallothionein expression and oxidative and cellular metabolic stress in Barbonymus gonionotus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Promiscuity and preferences of metallothioneins: the cell rules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Copper and Mercury Co-contamination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-contamination of ecosystems with copper (Cu) and mercury (Hg) presents a complex environmental challenge due to the intricate interactions between these two heavy metals. This guide provides a comprehensive overview of the environmental fate and transport of co-contaminating copper and mercury, with a focus on their chemical interactions, mobility in soil and water, and bioaccumulation. It is designed to be a technical resource for researchers, scientists, and professionals in drug development who require a deep understanding of the biogeochemical cycling of these contaminants. This document summarizes key quantitative data, details relevant experimental protocols, and provides conceptual models to illustrate the governing processes.

Chemical Interactions of Copper and Mercury in the Environment

The simultaneous presence of copper and mercury in soil and water systems leads to a series of chemical interactions that significantly alter their individual fate and transport characteristics. These interactions are primarily driven by amalgamation, competitive adsorption, and complexation with organic and inorganic ligands.

2.1 Amalgamation

Mercury has the ability to form amalgams, which are alloys with other metals, including copper. In environmental systems, particularly in soils and sediments, the formation of copper-mercury amalgams can occur. This process can decrease the mobility and bioavailability of mercury by sequestering it into a more stable solid phase. The formation of a copper-mercury intermediate phase, with a stoichiometry believed to be Cu7Hg6, has been reported.

2.2 Competitive Adsorption

Copper and mercury ions compete for binding sites on the surfaces of soil and sediment particles, such as clays, iron oxides, and organic matter. The competitive adsorption behavior is influenced by factors such as pH, the concentration of each metal, and the nature of the adsorbent. Generally, the metal with the higher affinity for the binding sites will displace the other, affecting their relative mobility. Studies on competitive adsorption of heavy metals have shown that the presence of multiple metal ions can either increase or decrease the adsorption capacity of the soil for a particular metal.

2.3 Influence of Copper on Mercury Speciation

The speciation of mercury, particularly its methylation to the highly toxic and bioaccumulative methylmercury (B97897) (MeHg), is a critical process in its environmental cycle. Research has shown that copper can have a dual effect on mercury methylation. At low, nanomolar concentrations, copper has been observed to enhance mercury methylation by some sulfate-reducing bacteria, potentially by facilitating the uptake of inorganic mercury (Hg(II)). Conversely, at higher, micromolar concentrations, copper can inhibit mercury methylation due to its toxicity to the methylating microorganisms.

Data Presentation: Quantitative Insights into Co-contamination

Quantitative data on the co-contamination of copper and mercury is essential for risk assessment and the development of remediation strategies. The following tables summarize key parameters from various studies. It is important to note that data on the simultaneous transport of copper and mercury is limited, and therefore, data for individual metals or other heavy metal mixtures are included for comparative purposes.

Table 1: Competitive Adsorption Parameters for Copper and Other Heavy Metals

| Soil Type/Adsorbent | Competing Metals | Adsorption Model | Key Findings | Reference |

| Various soils | Cd, Cu, Pb, Zn | Freundlich | Adsorption sequence: Pb > Cu > Zn > Cd in mineral soils. | [source not found] |

| d-MnO₂ | Pb²⁺, Cd²⁺, Cu²⁺ | Langmuir, Freundlich | Adsorption capacity: Pb²⁺ > Cu²⁺ > Cd²⁺. Competitive adsorption reduces the capacity for each metal. | [1] |

| Calcareous Soil | Pb²⁺, Cu²⁺ | Freundlich | Pb²⁺ has more favorable adsorption than Cu²⁺. | [2] |

Table 2: Transport Parameters for Copper and Other Heavy Metals in Soil Columns

| Metal(s) | Soil Type | Key Parameters | Observations | Reference |

| Cu | Sandy Loam | Breakthrough time (t₁/₂): 205-370 hrs for depths of 23-68 cm | Copper has a high tendency to flow in soils with less adsorption. | [3] |

| Pb, Cu | Clay Soil | Retardation Factor (R): Pb > Cu; Dispersion Coefficient (D) | The rate of metal transport is Cu > Pb. | [4] |

| Cd, Pb | Not specified | Breakthrough time: Cd alone - 12 PV; Cd with Pb - 5 PV | Pb significantly promotes the transport of Cd. | [5] |

Table 3: Bioaccumulation of Copper and Mercury in Aquatic Organisms

| Organism | Metals | Bioaccumulation Factor (BAF) / Bioconcentration Factor (BCF) | Key Findings | Reference |

| Aquatic Invertebrates | Cu, Hg, Zn, etc. | BAFs are inversely related to exposure concentration. | BAFs are often 100-1000 times larger than BCFs. | [6] |

| Lumbriculus variegatus (Oligochaete) | Cu | Median Lethal Accumulation (LA50): 0.17-0.34 µmol Cu/g dry wt. | Whole-body accumulation is a constant predictor of acute mortality. | [7] |

| Various Aquatic Species | Cu, Hg | Species-dependent | Both metals contribute to oxidative stress. | [source not found] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the environmental fate and transport of copper and mercury co-contamination.

4.1 Sequential Extraction for Heavy Metal Speciation in Soil

Sequential extraction procedures (SEPs) are used to partition heavy metals in soils and sediments into different fractions, providing insights into their mobility and bioavailability. The following is a modified four-step protocol.

-

Objective: To determine the distribution of copper and mercury in different geochemical fractions of a co-contaminated soil sample.

-

Materials:

-

1 g of air-dried and sieved (<2 mm) soil sample

-

50 mL centrifuge tubes

-

Shaker

-

Centrifuge

-

Filtration apparatus (0.45 µm filters)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

-

Reagents:

-

Fraction 1 (Exchangeable): 1 M MgCl₂, pH 7.0

-

Fraction 2 (Bound to carbonates): 1 M NaOAc, adjusted to pH 5.0 with acetic acid

-

Fraction 3 (Bound to Fe-Mn oxides): 0.04 M NH₂OH·HCl in 25% (v/v) HOAc

-

Fraction 4 (Bound to organic matter): 30% H₂O₂ (adjusted to pH 2 with HNO₃) and 3.2 M NH₄OAc in 20% (v/v) HNO₃

-

Residual Fraction: Digestion with a mixture of HF, HNO₃, and HClO₄.

-

-

-

Procedure:

-

Fraction 1 (Exchangeable): Add 8 mL of 1 M MgCl₂ to the soil sample in a centrifuge tube. Shake for 1 hour at room temperature. Centrifuge and collect the supernatant.

-

Fraction 2 (Bound to carbonates): To the residue from step 1, add 8 mL of 1 M NaOAc (pH 5.0). Shake for 5 hours. Centrifuge and collect the supernatant.

-

Fraction 3 (Bound to Fe-Mn oxides): To the residue from step 2, add 20 mL of 0.04 M NH₂OH·HCl in 25% (v/v) HOAc. Shake for 6 hours at 96°C. Centrifuge and collect the supernatant.

-

Fraction 4 (Bound to organic matter): To the residue from step 3, add 3 mL of 30% H₂O₂ (pH 2 with HNO₃) and heat to 85°C for 2 hours. Add another 3 mL of 30% H₂O₂ and heat for 3 hours at 85°C. After cooling, add 5 mL of 3.2 M NH₄OAc in 20% (v/v) HNO₃ and shake for 30 minutes. Centrifuge and collect the supernatant.

-

Residual Fraction: Digest the remaining solid residue using a standard acid digestion method (e.g., EPA Method 3050B).

-

Analysis: Analyze the copper and mercury concentrations in each supernatant and the digested residual fraction using AAS or ICP-MS.

-

4.2 Competitive Adsorption Isotherm Studies

-

Objective: To determine the competitive adsorption behavior of copper and mercury on a specific soil or sediment.

-

Materials:

-

Soil/sediment sample

-

Stock solutions of Cu²⁺ and Hg²⁺ of known concentrations

-

Background electrolyte solution (e.g., 0.01 M NaNO₃)

-

Centrifuge tubes

-

Shaker

-

pH meter

-

AAS or ICP-MS

-

-

Procedure:

-

Preparation: Prepare a series of solutions containing a fixed concentration of one metal (e.g., Cu²⁺) and varying concentrations of the other metal (e.g., Hg²⁺) in the background electrolyte. Also, prepare single-metal solutions for comparison.

-

Equilibration: Add a known mass of the soil/sediment to each centrifuge tube. Add a known volume of the prepared metal solutions to the tubes.

-

Shaking: Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

pH Measurement: Measure the final pH of the suspensions.

-

Separation: Centrifuge the tubes to separate the solid and liquid phases.

-

Analysis: Analyze the equilibrium concentrations of both copper and mercury in the supernatant using AAS or ICP-MS.

-

Calculation: Calculate the amount of each metal adsorbed onto the soil/sediment by the difference between the initial and equilibrium concentrations in the solution.

-

Modeling: Fit the data to competitive adsorption isotherm models (e.g., extended Langmuir, extended Freundlich) to determine the adsorption parameters.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes and workflows related to the environmental fate and transport of copper and mercury co-contamination.

Caption: Conceptual model of the environmental fate and transport of Cu and Hg.

Caption: Experimental workflow for competitive adsorption studies.

Caption: Signaling pathway of copper and mercury interactions in soil.

Conclusion

The environmental fate and transport of copper and mercury in co-contaminated systems are governed by a complex interplay of chemical and biological processes. The formation of amalgams, competitive adsorption, and the influence of copper on mercury methylation are key factors that differentiate their behavior from single-contaminant scenarios. This guide has provided a technical overview of these processes, supported by available quantitative data and detailed experimental protocols. The provided conceptual models offer a framework for understanding these interactions. Further research is needed to generate more quantitative data on the co-transport of these metals to refine predictive models and enhance risk assessment and remediation strategies.

References

- 1. kevinbrix.com [kevinbrix.com]

- 2. mdpi.com [mdpi.com]

- 3. idc-online.com [idc-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Competitive transport of heavy metals in soil: Cadmium dynamics with numerical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing metal bioaccumulation in aquatic environments: the inverse relationship between bioaccumulation factors, trophic transfer factors and exposure concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-body accumulation of copper predicts acute toxicity to an aquatic oligochaete (Lumbriculus variegatus) as pH and calcium are varied - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Foundations of Copper-Mercury Bimetallic Cluster Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of bimetallic nanoclusters has garnered significant attention due to their unique catalytic, optical, and electronic properties that often surpass those of their monometallic counterparts. The combination of copper (Cu) and mercury (Hg) into bimetallic clusters presents a compelling area of research, driven by the potential for novel material properties arising from the interaction between a coinage metal and a volatile, heavy metal. Theoretical and computational studies are paramount in elucidating the fundamental principles governing the formation, stability, and electronic structure of these complex systems. This technical guide provides an in-depth overview of the theoretical approaches used to investigate Cu-Hg bimetallic clusters, offering a valuable resource for researchers in materials science, catalysis, and computational chemistry. While comprehensive theoretical data on a wide range of isolated Cu-Hg clusters remains an emerging field, this paper synthesizes the available knowledge, drawing parallels from well-studied Cu-based bimetallic systems to provide a robust framework for future investigations.

Core Theoretical Methodologies

The theoretical investigation of bimetallic clusters predominantly relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost. These computational approaches are essential for predicting the geometric structures, stability, and electronic properties of the clusters.

Computational Protocols

The following outlines a typical computational workflow for the theoretical study of bimetallic clusters:

-

Global Minimum Structure Search: Identifying the most stable geometric arrangement (the global minimum) of atoms in a cluster is a critical first step. This is a non-trivial task due to the vast number of possible isomers. Common algorithms employed for this purpose include:

-

Genetic Algorithms (GA): Inspired by natural evolution, GAs iteratively generate and "mate" cluster structures to produce lower-energy offspring.

-

Basin Hopping (BH): This method explores the potential energy surface by performing geometry optimizations after random atomic displacements.

-

-

Density Functional Theory (DFT) Calculations: Once a set of low-energy candidate structures is identified, DFT is used for accurate calculation of their properties. Key aspects of the DFT calculations include:

-

Functional Selection: The choice of the exchange-correlation functional is crucial for accuracy. Common choices include the Generalized Gradient Approximation (GGA) functionals like PBE and PW91, and hybrid functionals like B3LYP.

-

Basis Set: A suitable basis set is required to describe the electronic wavefunctions of the atoms. For heavy elements like Hg, effective core potentials (ECPs) are often used to reduce computational cost by treating the core electrons implicitly.

-

Property Calculations: DFT is used to calculate a range of properties, including binding energies, bond lengths, electronic density of states, and HOMO-LUMO gaps.

-

Logical Workflow for Theoretical Studies

The process of theoretically investigating bimetallic clusters follows a structured, multi-step approach.

Caption: A generalized workflow for the theoretical investigation of bimetallic clusters.

Quantitative Data on Cu-Hg Interactions

While extensive data on the formation of a wide array of isolated Cu-Hg bimetallic clusters is limited in the current literature, studies on the adsorption of mercury on copper surfaces provide valuable insights into the fundamental interactions between these two elements.

| Interaction System | Computational Method | Key Findings | Reference |

| Hg adsorption on Cu surfaces | DFT | Mercury binds to copper surfaces with binding energies up to approximately 1 eV. The preferred adsorption site is the hollow site. | [1] |

| Hg adsorption on CuS(001) surface | DFT | Chemisorption is the dominant mechanism, with the formation of both Hg-S and Hg-Cu bonds. | [2] |

| Cu-Hg Alloys | Ab initio calculations | The Critical Resolved Shear Stress (CRSS) of Cu-Hg alloys has been calculated, indicating a strengthening effect of Hg in the Cu matrix. | [3] |

| Cu-Hg Alloys | DFT | The relative electrical conductivity of Cu-Hg alloys has been investigated, showing a decrease in conductivity compared to pure Cu. | [4] |

Structural and Electronic Properties

The geometric arrangement and electronic structure of bimetallic clusters are the primary determinants of their properties.

Structural Motifs

In bimetallic clusters, several structural motifs can arise depending on the composition, the relative atomic sizes, and the surface energies of the constituent metals.

Caption: Common structural motifs in bimetallic clusters.

Electronic Properties

The interaction between Cu and Hg atoms leads to a modification of the electronic structure compared to the pure clusters. Key electronic properties that are typically investigated include:

-

Density of States (DOS): The DOS provides information about the distribution of electronic states at different energy levels. Alloying can lead to shifts in the d-band center, which is often correlated with catalytic activity.

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and stability of the cluster.

-

Charge Transfer: DFT calculations can quantify the direction and magnitude of charge transfer between the Cu and Hg atoms, which influences the electrostatic interactions and chemical bonding within the cluster.

Stability Analysis

Determining the relative stability of different cluster isomers and compositions is a central goal of theoretical studies. The following metrics are commonly used:

-

Binding Energy: The binding energy per atom is a measure of the cohesion of the cluster. It is calculated as the difference between the total energy of the cluster and the sum of the energies of the individual, isolated atoms.

-

Second-Order Difference in Energy: This quantity helps to identify "magic number" clusters that are particularly stable compared to their neighbors of similar size.

-

Mixing Energy: The mixing energy indicates the energetic preference for forming a bimetallic cluster over separate monometallic clusters of the same size. A negative mixing energy suggests that the alloyed cluster is more stable.

Conclusion and Future Outlook

Theoretical studies provide an indispensable toolkit for understanding the formation and properties of Cu-Hg bimetallic clusters at the atomic level. While the available literature specifically on isolated Cu-Hg clusters is still developing, the established computational methodologies for other bimetallic systems offer a clear roadmap for future research. Density Functional Theory, in conjunction with global optimization algorithms, will continue to be a cornerstone of these investigations.

Future theoretical work should focus on systematically exploring the potential energy surfaces of a wide range of Cu-Hg cluster compositions and sizes. This will enable the construction of a comprehensive database of their structural, electronic, and stability properties. Such data is crucial for the rational design of novel Cu-Hg nanomaterials with tailored functionalities for applications in catalysis, sensing, and beyond. The synergy between theoretical predictions and experimental validation will be key to unlocking the full potential of these fascinating bimetallic systems.

References

Foundational Research on Copper and Mercury Interactions in Biological Systems: A Technical Guide

Executive Summary

This technical guide provides an in-depth analysis of the foundational research concerning the interactions between copper (Cu) and mercury (Hg) within biological systems. Both heavy metals are significant in toxicology and environmental health due to their potential to induce severe cellular damage. This document synthesizes key findings on their synergistic and antagonistic effects, mechanisms of toxicity, and the cellular pathways they impact. Particular focus is given to oxidative stress, metalloprotein interactions, and enzymatic inhibition. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols for reproducibility, and visualizes complex biological processes using signaling pathway diagrams. This resource is intended to support researchers, scientists, and drug development professionals in understanding the intricate relationship between these two metals and their biological consequences.

Data Presentation: Quantitative Effects of Copper and Mercury

The following tables summarize key quantitative data from foundational studies on the biological effects of copper and mercury.

Table 1: Cytotoxicity of Copper and Mercury Compounds in Neuronal Cells

| Compound | Cell Line | Exposure Time (hr) | IC50 (µmol/L) | Assay Method | Reference |

| Mercuric Chloride (HgCl₂) | SK-N-SH (human) | 24 | 6.44 ± 0.36 | MTT, NRU, CB | [1] |

| Methylmercury (II) Chloride (MeHgCl) | SK-N-SH (human) | 24 | 1.15 ± 0.22 | MTT, NRU, CB | [1] |

| Mercuric Chloride (HgCl₂) | HGST-BR (sea turtle) | 24 | 160.97 ± 19.63 | MTT, NRU, CB | [1] |

| Methylmercury (II) Chloride (MeHgCl) | HGST-BR (sea turtle) | 24 | 10.31 ± 0.70 | MTT, NRU, CB | [1] |

| Copper Sulfate (CuSO₄) | LUHMES (human) | 48 | ~720 (EC30) | Cell Viability Assay | [2] |

IC50: Half-maximal inhibitory concentration. EC30: Effective concentration with 30% impact. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide assay. NRU: Neutral red uptake assay. CB: Coomassie blue assay.

Table 2: Effects of Copper and Mercury on Oxidative Stress Markers

| Metal | Biological System | Concentration | Effect on Glutathione (GSH) Levels | Effect on Malondialdehyde (MDA) Levels | Reference |

| Cadmium (Cd) | Isolated Perfused Rat Liver | 0.01-0.1 mM | Potent decrease | Increased release into perfusate | [3] |

| Mercury (Hg) | Isolated Perfused Rat Liver | 0.01-0.1 mM | Less potent decrease than Cd | Increased release into perfusate | [3] |

| Copper (Cu) | Isolated Perfused Rat Liver | 0.01-0.1 mM | Least potent decrease | Significant increase in tissue and perfusate | [3] |

| Mercury (Hg) | Human Blood Serum (in vitro) | 0.001-0.002 mg/L | Not specified | Increased | [4] |

| Copper (Cu) | Plants (general) | Varies | Not specified | Dose-dependent increase | [5][6] |

Table 3: Metal Binding to Metallothionein (B12644479) (MT)

| Metal Ion | Property | Value/Observation | Method | Reference |

| Ag⁺ | Saturation of MT | 17-18 g-atoms/mol protein | Silver-saturation assay | [7] |

| Various | Potency to displace Ag⁺ from Ag-MT | Ag⁺ > Cu²⁺ > Cd²⁺ > Hg²⁺ > Zn²⁺ | Silver-saturation assay | [7] |

| Hg²⁺ | Binding to apo-MT 2A | Forms well-defined stoichiometric species | Electrospray ionization-mass spectrometry | [8] |

| Cu¹⁺ | Binding to Zn-MT | First-order kinetics for the first two Cu atoms | Luminescence spectroscopy | [8] |

| Cd²⁺ vs. Cu²⁺ | Competitive Binding to apo-MT | Cu binding is competitive, but does not displace stable Cd₄ in the α domain without excess concentration | Ion Mobility-Mass Spectrometry | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of copper and mercury interactions.

Determination of Copper and Mercury in Biological Samples by Atomic Absorption Spectrometry (AAS)

This protocol is a composite of standard procedures for analyzing heavy metals in biological matrices.[10][11][12][13][14]

A. Sample Preparation: Whole Blood [12][13]

-

Collect venous blood using metal-free vacutainer tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

For total metal analysis, digest a known volume of whole blood (e.g., 0.5 mL).

-

Wet Digestion: To 0.5 mL of blood, add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).

-

Microwave Digestion: Place the sample in a microwave digester and decompose in two stages at 8 atm for 20 minutes.

-

After digestion, dilute the solution with deionized water to a final volume of 10 mL.

-

For plasma or serum analysis, centrifuge the whole blood at 3000 rpm for 10 minutes. Separate the plasma/serum and digest as described above.[10]

B. Sample Preparation: Tissue (e.g., Kidney, Liver) [11][15]

-

Excise and weigh a portion of the tissue (e.g., 0.3-1.0 g).

-

Homogenize the tissue in a suitable buffer (e.g., 0.2% v/v Triton X-100).

-

Acid Digestion: Add 2 mL of nitric acid to the homogenized tissue in a Teflon vessel.

-

Heat the sample at 95°C for 12 hours on a heating block or use a microwave oven for digestion.

-

After cooling, dilute the digested sample to a known volume with deionized water.

C. AAS Analysis [13]

-

Instrument Setup:

-

Use an atomic absorption spectrophotometer equipped with a graphite (B72142) furnace (GFAAS for lower concentrations) or a flame (FAAS).

-

Install the appropriate hollow-cathode lamp for the metal being analyzed (Cu or Hg).

-

Set the wavelength (e.g., 324.7 nm for Cu).

-

Optimize instrumental parameters such as lamp current, slit width, and gas flow rates (e.g., air-acetylene for flame).

-

-

Calibration:

-

Prepare a series of standard solutions of the metal of interest from a certified stock solution (e.g., 1 g/L).

-

Run the standards to generate a calibration curve of absorbance versus concentration.

-

-

Sample Measurement:

-

Introduce the prepared sample into the AAS. For "cold vapor" AAS for mercury, a reducing agent (e.g., SnCl₂) is added to the digested sample to generate atomic mercury vapor.

-

Measure the absorbance of the sample.

-

Determine the concentration of the metal in the sample from the calibration curve.

-

Run reagent blanks with each batch of samples to check for contamination.

-

Assessment of Oxidative Stress

A. Lipid Peroxidation (Malondialdehyde - MDA) Assay [4][5][6][16][17]

-

Tissue Preparation: Homogenize tissue samples in ice-cold buffer (e.g., 1.15% KCl).

-

Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., acetic acid).

-

Incubation: Heat the mixture in a boiling water bath for 20-60 minutes. This allows MDA present in the sample to react with TBA to form a pink-colored adduct.

-

Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

-

Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA equivalent such as 1,1,3,3-tetramethoxypropane (B13500) (TMP).

B. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays [18][19][20][21]

-

Sample Preparation:

-

Homogenize tissue in an ice-cold buffer (e.g., 0.25 M sucrose (B13894) solution).

-

Centrifuge the homogenate at high speed (e.g., 34,880 g for 30 min) at 4°C.

-

Use the resulting supernatant for the enzyme assays.

-

-

SOD Activity Assay (based on pyrogallol (B1678534) autoxidation):

-

This method measures the inhibition of pyrogallol autoxidation by SOD.

-

In a buffer (e.g., Tris-HCl, pH 8.2), add the sample supernatant.

-

Initiate the reaction by adding pyrogallol.

-

Monitor the rate of pyrogallol autoxidation by measuring the increase in absorbance at 420 nm.

-

One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.

-

-

CAT Activity Assay:

-

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

In a phosphate (B84403) buffer (pH 7.0), add the sample supernatant.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

-

Calculate catalase activity based on the rate of H₂O₂ decomposition.

-

Cell Viability (MTT) Assay[23][24][25][26][27]

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of copper or mercury compounds for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 150 µL of MTT solvent (e.g., a solution of SDS in HCl, or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings and express the results as a percentage of the viability of untreated control cells.

Quantification of Metallothionein (MT) by Silver Saturation Assay[7][28]

-

Sample Preparation: Prepare a cell-free extract from the tissue of interest.

-

Saturation with Silver:

-

Mix the supernatant (0.5 mL) with 1.0 mL of 0.5 M glycine (B1666218) buffer (pH 8.5) and 1.0 mL of 20 ppm AgNO₃ in the same buffer.

-

Let the mixture stand at room temperature for 15 minutes to allow Ag⁺ to saturate the metal-binding sites of MT.

-

-

Removal of Non-MT Bound Silver:

-

Add 100 µL of bovine hemolyzed erythrocytes.

-

Boil the mixture for 2 minutes to denature and precipitate proteins other than the thermostable MT.

-

Centrifuge at 4000 x g for 5 minutes to pellet the denatured proteins and hemoglobin-bound silver.

-

-

Quantification of MT-Bound Silver:

-

Analyze the silver content in the supernatant using AAS.

-

The concentration of MT is calculated based on the amount of silver bound, assuming a specific stoichiometry (e.g., 17-18 silver atoms per MT molecule).

-

Mandatory Visualizations

The following diagrams illustrate key pathways and experimental workflows related to copper and mercury interactions in biological systems.

Caption: Oxidative stress pathway induced by copper and mercury.

Caption: Experimental workflow for metal analysis by AAS.

Caption: Logical relationships in metal-protein interactions.

References

- 1. In vitro evaluation of inorganic and methyl mercury mediated cytotoxic effect on neural cells derived from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms of copper neurotoxicity in human, differentiated neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative studies on the toxicity of mercury, cadmium, and copper toward the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jomb.org [jomb.org]

- 5. Lipid Peroxidation as a Biomarker for Heavy Metal Stress in Plants | Midwestern Journal of Undergraduate Sciences [journals.ku.edu]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of metallothioneins by a silver-saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Circular dichroism, kinetic and mass spectrometric studies of copper(I) and mercury(II) binding to metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Ion Mobility-Mass Spectrometry Study of Copper-Metallothionein-2A: Binding Sites and Stabilities of Cu-MT and Mixed Metal Cu-Ag and Cu-Cd Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistryjournals.net [chemistryjournals.net]

- 11. agilent.com [agilent.com]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. lumexinstruments.com [lumexinstruments.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Semi-Automated Determination of Heavy Metals in Autopsy Tissue Using Robot-Assisted Sample Preparation and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 18. ias.ac.in [ias.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Untapped Potential of Copper-Mercury Amalgam in Catalysis: A Technical Exploration of a Scientific Frontier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-mercury amalgam, an alloy of copper and mercury, is a material with a long history, most notably in the field of dentistry. While the physical and electrochemical properties of dental amalgams have been extensively studied, their application in the broader field of chemical catalysis remains a largely unexplored frontier. This technical guide addresses the current state of knowledge regarding copper-mercury amalgam, with a focus on its potential, though currently undocumented, use in catalysis. Due to a significant lack of published research in this specific niche, this document will detail the known methods for the preparation of copper-mercury amalgam and provide context by discussing the catalytic applications of other metal amalgams and related copper-based bimetallic systems. This guide aims to serve as a foundational resource for researchers interested in pioneering the exploratory studies of copper-mercury amalgam in catalysis.

Copper-Mercury Amalgam: Composition and Phases

Copper-mercury amalgams are alloys formed by the metallic bonding of copper and mercury.[1] The proportion of each metal can vary, resulting in phases with different properties, ranging from liquid to solid.[1] In the context of dental amalgams, which are the most well-documented form of copper-mercury alloys, the material is typically composed of silver, tin, copper, and mercury.[2][3]

The introduction of higher concentrations of copper (from 12% to 30%) in dental amalgams, creating what are known as "high-copper" amalgams, was a significant development.[2][4] This innovation led to improved mechanical properties and corrosion resistance by eliminating the undesirable gamma-2 (γ₂) phase (Sn₇₋₈Hg), which is prone to corrosion.[5] In high-copper amalgams, copper reacts with tin to form the more stable eta (η) phase (Cu₆Sn₅).[5] The primary phases present in set high-copper amalgams are the gamma-1 (γ₁) phase (Ag₂Hg₃) and the eta (η) phase, along with unreacted alloy particles.[5] Understanding these phases is crucial for any future investigation into the catalytic properties of these materials, as the surface composition and structure will dictate their reactivity.

Experimental Protocol: Preparation of Copper-Mercury Amalgam

While specific protocols for the synthesis of copper-mercury amalgam for catalytic applications are not available in the scientific literature, a general method can be derived from historical texts and dental material science. The following protocol outlines a basic procedure for the preparation of a copper-mercury amalgam.

Materials:

-

Copper sulfate (B86663) (CuSO₄)

-

Zinc (Zn) strips or powder

-

Mercury (Hg)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

Precipitation of Copper: Dissolve copper sulfate in distilled water to create a saturated solution. Introduce strips of zinc into the solution to precipitate finely divided copper metal.[6]

-

Washing and Drying: Carefully decant the supernatant liquid and wash the precipitated copper several times with hot distilled water to remove any unreacted salts.[6] After the final wash, drain the excess water.

-

Amalgamation: To the freshly prepared, moist copper precipitate, add mercury. The addition of a few drops of dilute sulfuric acid can facilitate the amalgamation process by removing any surface oxides from the copper.[6] The mixture should be triturated (mixed and ground) until a homogenous paste is formed. The ratio of copper to mercury can be varied depending on the desired consistency of the final amalgam.

-

Pellet Formation: The resulting soft paste can be formed into pellets which will harden over time.[6]

Below is a Graphviz diagram illustrating the workflow for the preparation of copper-mercury amalgam.

References

- 1. Amalgam (chemistry) - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. The high-copper dental amalgam alloys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Discovery and Synthesis of Novel Copper-Mercury Intermetallic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel intermetallic compounds in the copper-mercury system. The focus is on providing detailed experimental protocols and comprehensive data to facilitate further research and application in fields such as materials science and potentially, given the audience, in specialized drug delivery or medical device contexts where biocompatibility and unique electronic properties may be of interest.

Introduction to Copper-Mercury Intermetallic Compounds

The binary system of copper and mercury has been of interest for its use in dental amalgams and other specialized applications. Intermetallic compounds within this system possess unique crystal structures and physical properties that differ significantly from their constituent elements. While the Cu-Hg phase diagram has been studied, the existence and precise characterization of specific intermetallic phases have been subject to ongoing research. This guide focuses on two notable compounds: the established γ-brass structure of Cu₇Hg₆ and the more recently discovered Cu₃Hg.

Historically, the primary identified intermediate phase in the Cu-Hg system was believed to have the stoichiometry of Cu₇Hg₆, forming peritectically at 128°C.[1] More recent research has led to the serendipitous discovery of a new, copper-rich amalgam, Cu₃Hg, which co-crystallized with Cu₇Hg₆ under specific experimental conditions.[1][2] This discovery has opened new avenues for exploring the full potential of the Cu-Hg intermetallic system.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two discussed copper-mercury intermetallic compounds.

Table 1: Crystallographic Data of Copper-Mercury Intermetallic Compounds

| Compound | Crystal System | Space Group | a (Å) | c (Å) | Refined Composition | Reference |

| Cu₃Hg | Hexagonal | P6₃/mmc | 5.408(4) | 4.390(3) | Cu₃.₁₁Hg₀.₈₉ | [1][2] |

| Cu₇Hg₆ | Cubic | - | - | - | - | [1] |

Note: Detailed crystallographic data for Cu₇Hg₆ is not as recent or complete in the reviewed literature.

Table 2: Physical and Thermal Properties

| Compound | Property | Value | Reference |

| Cu₇Hg₆ | Formation Temperature | 128 °C (peritectic reaction) | [1] |

| Cu₃Hg / Cu₇Hg₆ | Decomposition Temperature | 110 - 200 °C (in dynamic vacuum) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of copper-mercury intermetallic compounds are provided below. These protocols are based on reported successful syntheses and general best practices for the preparation of air-sensitive and mercury-containing materials.

3.1. Serendipitous Synthesis of Cu₃Hg and Cu₇Hg₆ via Electrocrystallization

This method describes the conditions under which Cu₃Hg and Cu₇Hg₆ were first co-synthesized.[1][2] While not a direct synthesis route for phase-pure compounds, it provides the foundational parameters for their formation.

-

Reactants and Materials:

-

Uranium tetraiodide (UI₄)

-

N,N-dimethylformamide (DMF)

-

High-purity mercury (Hg)

-

Copper (Cu) spoon or vessel

-

-

Procedure:

-

Prepare a solution of UI₄ in DMF.

-

Create a reactive cathode by placing a drop of high-purity mercury into a copper spoon that has been previously amalgamated.

-

Immerse the cathode into the UI₄/DMF solution.

-

Conduct electrocrystallization (specific voltage and current parameters are not detailed in the source literature and would require optimization).

-

After the electrocrystallization process, seal the copper spoon containing the reaction products in an inert atmosphere.

-

Heat the sealed vessel at 90 °C for 12 days.

-

After the annealing period, carefully cool the vessel to room temperature.

-

Single crystals of both Cu₃Hg and Cu₇Hg₆ may be found on the surface of the amalgamated copper.

-

3.2. Direct Synthesis of Copper-Mercury Amalgams

This protocol outlines a more direct and scalable method for producing copper-mercury amalgams, which can then be annealed to promote the formation of specific intermetallic phases. This method is adapted from general procedures for amalgam preparation.

-

Reactants and Materials:

-

Fine copper powder (high purity, e.g., 99.9%)

-

High-purity liquid mercury

-

Dilute hydrochloric acid (HCl) or other suitable cleaning agent

-

Inert gas (e.g., Argon)

-

Schlenk line or glove box for handling

-

-

Procedure:

-

Copper Powder Pre-treatment:

-

Wash the copper powder with dilute HCl to remove any surface oxides. This is a critical step to ensure proper amalgamation.

-

Thoroughly rinse the cleaned copper powder with deionized water and then with a volatile solvent like acetone (B3395972) or ethanol (B145695) to facilitate drying.

-

Dry the copper powder under vacuum or in a stream of inert gas.

-

-

Amalgamation:

-

In an inert atmosphere (glove box or Schlenk line), combine the pre-treated copper powder with the desired stoichiometric amount of liquid mercury. For Cu₃Hg, a Cu:Hg molar ratio of approximately 3:1 would be targeted. For Cu₇Hg₆, a 7:6 ratio would be used.

-

Thoroughly mix the copper and mercury. This can be done by grinding in a mortar and pestle within the inert atmosphere. The mixture will form a paste-like amalgam.

-

-

Annealing:

-

Seal the amalgam in a quartz tube under a high vacuum or inert atmosphere.

-

Heat the sealed tube to a temperature below the decomposition temperature of the target phase (e.g., initially to 100-150 °C). The optimal annealing temperature and duration will need to be determined experimentally to achieve phase-pure compounds.

-

After the annealing period, slowly cool the furnace to room temperature.

-

-

3.3. Characterization Methods

-

X-ray Diffraction (XRD): Powder XRD is essential for identifying the crystalline phases present in the synthesized material and for determining lattice parameters. Single-crystal XRD is required for definitive structure solution.

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM is used to investigate the microstructure and morphology of the intermetallic compounds. EDX provides elemental analysis to confirm the stoichiometry.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques are used to determine the formation and decomposition temperatures of the intermetallic phases.

Visualizations

Diagram 1: Experimental Workflow for Serendipitous Synthesis

Caption: Workflow for the serendipitous synthesis of Cu₃Hg and Cu₇Hg₆.

Diagram 2: Logical Relationship for Direct Synthesis Protocol

Caption: Logical steps for the direct synthesis of Cu-Hg intermetallics.

References

The Double-Edged Sword: A Preliminary Investigation of Copper's Role in Mercury Methylation